![molecular formula C29H38ClN6O2P B12430854 Iruplinalkib CAS No. 1854943-32-0](/img/structure/B12430854.png)
Iruplinalkib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Iruplinalkib is an orally available, small molecule inhibitor of the receptor tyrosine kinase (RTK) anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits ALK tyrosine kinase, ALK fusion proteins, ALK point mutation variants ALK L1196M, ALK C1156Y, and EGFR L858R/T790M. Inhibition of ALK leads to the disruption of ALK-mediated signaling and the inhibition of cell growth in ALK-expressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK is not expressed in healthy adult human tissue but ALK dysregulation and gene rearrangements are associated with a series of tumors. Additionally, ALK mutations are associated with acquired resistance to small molecule tyrosine kinase inhibitors.
Biological Activity
Iruplinalkib (WX-0593) is a novel, highly selective anaplastic lymphoma kinase (ALK) and ROS1 inhibitor developed for the treatment of advanced non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and comparative effectiveness against existing therapies.
This compound operates primarily by inhibiting the tyrosine kinase activity of ALK and ROS1, which are critical in the pathogenesis of certain NSCLC types. The compound effectively targets both wild-type and mutant forms of ALK, including those resistant to crizotinib. Key findings regarding its mechanism include:
- Inhibition of Tyrosine Autophosphorylation : this compound demonstrates strong inhibition of tyrosine autophosphorylation in various ALK mutations (e.g., ALK L1196M, ALK C1156Y) with IC50 values ranging from 5.38 to 16.74 nM .
- Downstream Signaling Pathway Effects : The compound reduces phosphorylation levels of downstream signaling molecules such as AKT and ERK in a dose-dependent manner, indicating its potential to disrupt critical cancer-promoting pathways .
Efficacy in Clinical Trials
This compound has shown promising results in several clinical studies, particularly in patients with ALK-positive NSCLC:
- INSPIRE Trial : In a Phase III trial comparing this compound to crizotinib, this compound exhibited a higher objective response rate (ORR) and longer progression-free survival (PFS). The ORR was significantly better in the this compound group (69.9%) compared to crizotinib .
- Intracranial Efficacy : Notably, this compound demonstrated superior efficacy in patients with central nervous system (CNS) metastases, achieving an intracranial ORR of 57.9% versus 25.6% for crizotinib .
Comparative Effectiveness
In comparison to other treatments, this compound has shown superior activity against resistant ALK mutations:
- Cost-Effectiveness : A study indicated that this compound is a cost-effective option compared to alectinib for treating crizotinib-resistant advanced NSCLC, with an incremental cost-effectiveness ratio (ICER) of $24,313.95 per quality-adjusted life year (QALY) .
- Resistance Profiles : this compound has demonstrated enhanced inhibitory activity against ALK-resistant mutants and is comparable to lorlatinib, a third-generation TKI .
Research Findings
The following table summarizes key findings from various studies on this compound's biological activity:
Study/Trial | Key Findings |
---|---|
INSPIRE Trial | Higher ORR (69.9%) and longer PFS compared to crizotinib; effective in CNS metastases |
Mechanism Study | Inhibits ALK/ROS1 phosphorylation; affects downstream signaling pathways |
Cost-Effectiveness | ICER of $24,313.95/QALY versus alectinib; favorable economic outcomes |
Case Studies
A notable case involved a 44-year-old female patient with stage IV NSCLC harboring SPECC1L-ALK fusion who achieved significant tumor reduction after treatment with this compound. This case highlights the drug's potential for individualized therapy in resistant cases .
Properties
CAS No. |
1854943-32-0 |
---|---|
Molecular Formula |
C29H38ClN6O2P |
Molecular Weight |
569.1 g/mol |
IUPAC Name |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C29H38ClN6O2P/c1-35-15-11-29(12-16-35)13-17-36(18-14-29)21-9-10-23(25(19-21)38-2)33-28-31-20-22(30)27(34-28)32-24-7-5-6-8-26(24)39(3,4)37/h5-10,19-20H,11-18H2,1-4H3,(H2,31,32,33,34) |
InChI Key |
ZPCCNHQDFZCULN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.